molecular formula C20H27N5O3 B194046 4'-Hydroxycilostazol, trans- CAS No. 87153-04-6

4'-Hydroxycilostazol, trans-

Cat. No. B194046
CAS RN: 87153-04-6
M. Wt: 385.5 g/mol
InChI Key: KFXNZXLUGHLDBB-UHFFFAOYSA-N
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Description

4’-Hydroxycilostazol, trans- is a derivative of cilostazol . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Molecular Structure Analysis

The molecular formula of 4’-Hydroxycilostazol, trans- is C20H27N5O3 . The average mass is 385.460 Da .

Scientific Research Applications

Metabolic Engineering

  • Field : Biotechnology
  • Application : 4’-Hydroxycilostazol, trans- is used in metabolic engineering for the synthesis of trans-4-hydroxy-l-proline in microorganisms . This amino acid is widely used in medicinal and industrial applications, particularly as a valuable chiral building block for the organic synthesis of pharmaceuticals .
  • Methods : The production of trans-4-hydroxy-l-proline is mainly done via fermentative production by microorganisms. Advances in metabolic engineering have been used to effectively construct microbial cell factories that have improved the trans-4-hydroxy-l-proline biosynthetic pathway .
  • Results : The use of metabolic engineering has led to improved production of trans-4-hydroxy-l-proline, overcoming the drawbacks of traditional methods such as low productivity, complex processes, and heavy environmental pollution .

Pharmacokinetics and Pharmacodynamics

  • Field : Pharmacology
  • Application : 4’-Hydroxycilostazol, trans- is studied for its pharmacokinetic and pharmacodynamic interactions with clopidogrel in relation to CYP2C19 and CYP3A5 genotypes .
  • Methods : Plasma concentrations of clopidogrel, cilostazol, and their active metabolites (including 4’-Hydroxycilostazol, trans-) were measured, and adenosine diphosphate-induced platelet aggregation was assessed .
  • Results : The study found that cilostazol decreased the formation of clopidogrel active metabolite in CYP3A5*1/3 but not in CYP3A53/*3 subjects .

Alzheimer’s Disease Treatment

  • Field : Neurology
  • Application : 4’-Hydroxycilostazol, trans- is being researched as a potential therapeutic agent for Alzheimer’s disease .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Synthesis of Chiral Molecules

  • Field : Organic Chemistry
  • Application : 4’-Hydroxycilostazol, trans- is used in the synthesis of a large variety of chiral molecules, such as glutamate analogs, kainic acids, and natural products like lycoperdic acid, bulgecins, fully synthetic piperidines and pyrrolidines, benzodiazepines, puromycin analogs, baclofen, and notably, carbapenem antibiotics .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Production of Collagen Proteins

  • Field : Biochemistry
  • Application : 4’-Hydroxycilostazol, trans- is a major amino acid in collagen proteins, which are the major extracellular components of connective tissues, such as skin, tendon, cartilage, blood vessels, and bone .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Antioxidant Activity

  • Field : Pharmacology
  • Application : Some evidence supports the ability of 4’-Hydroxycilostazol, trans- to scavenge oxidants, regulate the state of cellular reduction, and stimulate the expression of anti-oxidative enzymes in the cell .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Transdermal Drug Delivery

  • Field : Pharmaceutical Innovation
  • Application : 4’-Hydroxycilostazol, trans- is used in the development of transdermal systems that use physical and chemical permeation enhancers and nanocarrier systems or a combination of them . These systems are used for the delivery of biomolecules, addressing them from the point of view of research .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Synthesis of Secondary Metabolites

  • Field : Biochemistry
  • Application : 4’-Hydroxycilostazol, trans- is a nonessential α-amino acid and is present in several secondary metabolites (e.g., echinocandins and etamycin) .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Cis-Trans Isomerization

  • Field : Organic Chemistry
  • Application : 4’-Hydroxycilostazol, trans- is used in the study of cis-trans isomerization .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Future Directions

One study suggests that blood levels of OPC-13015, a metabolite of cilostazol, may be a predictive biomarker of cilostazol treatment for Alzheimer’s disease .

properties

IUPAC Name

6-[4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXNZXLUGHLDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434374, DTXSID801343144
Record name 4'-trans-Hydroxycilostazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4'-Hydroxycilostazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801343144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxycilostazol, trans-

CAS RN

87153-04-6, 87153-06-8
Record name 4'-Hydroxycilostazol, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxycilostazol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-trans-Hydroxycilostazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4'-Hydroxycilostazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801343144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXYCILOSTAZOL, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142MZU1X6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4'-HYDROXYCILOSTAZOL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL83KWZ4LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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